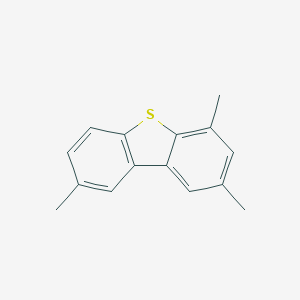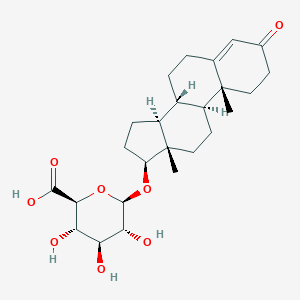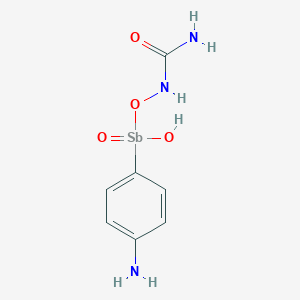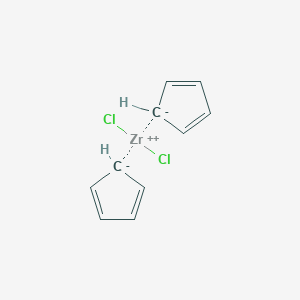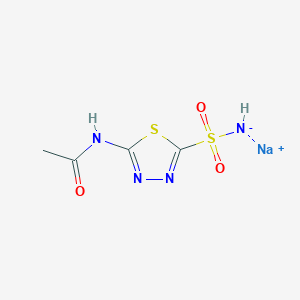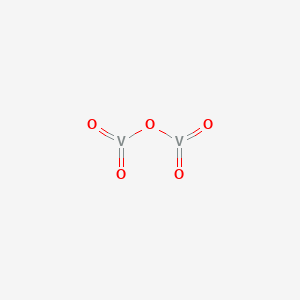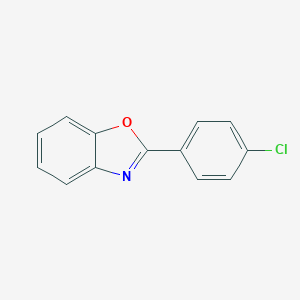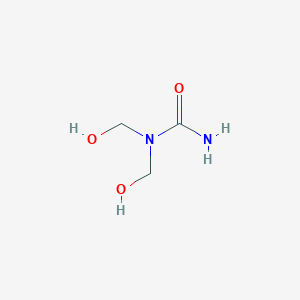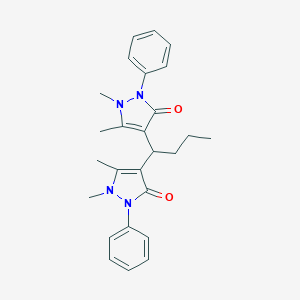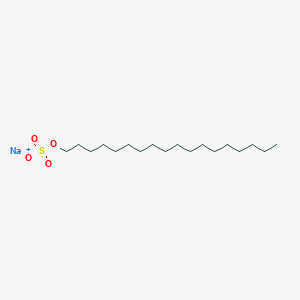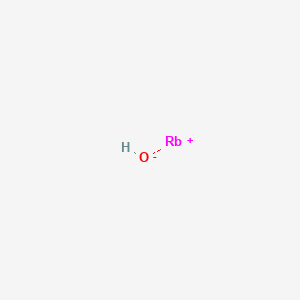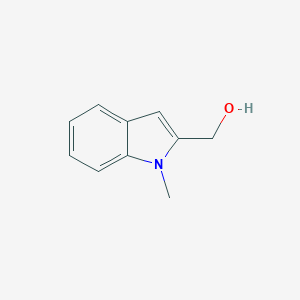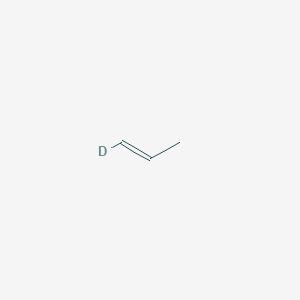![molecular formula C9H12O2 B073502 Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane] CAS No. 1491-12-9](/img/structure/B73502.png)
Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane], also known as spirodioxolane, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications. This compound is a spirocyclic ether that contains a bicyclic ring system and a dioxolane moiety, which makes it an interesting target for synthesis and study.
Wirkmechanismus
The mechanism of action of Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne and its derivatives is not well understood, but it is believed to involve interactions with biological targets such as enzymes, receptors, and DNA. Some Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Others have shown antibacterial activity by disrupting bacterial cell membranes or inhibiting bacterial enzymes. The exact mechanism of action varies depending on the specific derivative and target.
Biochemische Und Physiologische Effekte
Spirodioxolane and its derivatives have been shown to have a range of biochemical and physiological effects, including cytotoxicity, antibacterial activity, and anti-inflammatory activity. Some derivatives have also shown antioxidant activity and neuroprotective effects. However, the exact effects depend on the specific derivative and the concentration used.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne and its derivatives is their unique structural properties, which make them useful building blocks for the synthesis of complex compounds. They also have potential applications in medicinal chemistry and materials science. However, one limitation is that the mechanism of action is not well understood, which makes it difficult to predict their biological activity. Additionally, some derivatives may have toxic effects at high concentrations, which limits their use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne and its derivatives. One area of interest is the development of new synthesis methods that allow for the preparation of novel derivatives with improved properties. Another area of interest is the study of the mechanism of action and biological activity of Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne derivatives, which could lead to the development of new drugs and materials. Additionally, the use of Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne derivatives in nanotechnology and biotechnology is an area of active research, with potential applications in drug delivery and imaging.
Synthesemethoden
Spirodioxolane can be synthesized through a variety of methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. Another common method is the cyclization of a suitable precursor using Lewis acid catalysts. These methods have been used to synthesize Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne and its derivatives with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Spirodioxolane and its derivatives have been the subject of extensive research due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne has been used as a building block for the synthesis of complex natural products and bioactive compounds. In medicinal chemistry, Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne derivatives have shown promising activity as antitumor agents, antimicrobial agents, and anti-inflammatory agents. In materials science, Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne has been used as a precursor for the synthesis of functionalized polymers and materials with unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
1491-12-9 |
|---|---|
Produktname |
Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane] |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C9H12O2/c1-2-8-4-3-7(1)9(8)10-5-6-11-9/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
GGMOMOBCKQPRBS-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1C23OCCO3 |
Kanonische SMILES |
C1CC2C=CC1C23OCCO3 |
Synonyme |
Spiro[bicyclo[2.2.1]hept-2-ene-7,2-[1,3]dioxolane] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



